(2R,3R,4aS,5S,7S)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
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Overview
Description
The compound “(2R,3R,4aS,5S,7S)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol” is a complex organic molecule featuring multiple functional groups, including methoxy, methyl, phenylsulfanyl, and hydroxyl groups. This compound belongs to the class of pyrano[3,4-b][1,4]dioxins, which are known for their diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3R,4aS,5S,7S)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol” can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrano[3,4-b][1,4]dioxin Core: This step typically involves the cyclization of a suitable precursor, such as a dihydropyran derivative, under acidic or basic conditions.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through methylation reactions using reagents like methyl iodide and a strong base such as sodium hydride.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylthiol derivative and a suitable leaving group.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation of a precursor alcohol or through hydrolysis of a suitable protecting group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The phenylsulfanyl group can be reduced to a thiol or further to a sulfide.
Substitution: The methoxy and phenylsulfanyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine
Industry
In industry, this compound can be used as an intermediate in the synthesis of various fine chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s functional groups may allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and covalent bonds, with these targets.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4aS,5S,7S)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol: Similar compounds include other pyrano[3,4-b][1,4]dioxins with different substituents, such as alkyl, aryl, or halogen groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H26O6S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(2R,3R,4aS,5S,7S)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol |
InChI |
InChI=1S/C18H26O6S/c1-11-14-15(24-18(3,21-5)17(2,20-4)23-14)13(19)16(22-11)25-12-9-7-6-8-10-12/h6-11,13-16,19H,1-5H3/t11-,13?,14-,15?,16-,17+,18+/m0/s1 |
InChI Key |
JHXHAILUWYHROB-RPEYBTDYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2C(C([C@@H](O1)SC3=CC=CC=C3)O)O[C@@]([C@](O2)(C)OC)(C)OC |
Canonical SMILES |
CC1C2C(C(C(O1)SC3=CC=CC=C3)O)OC(C(O2)(C)OC)(C)OC |
Origin of Product |
United States |
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